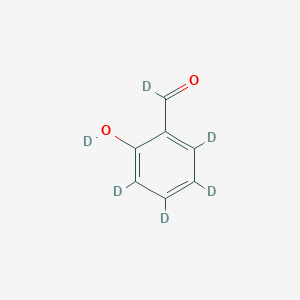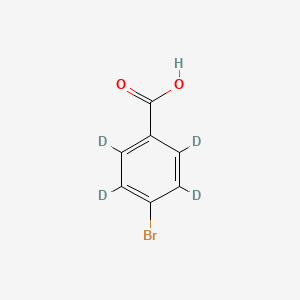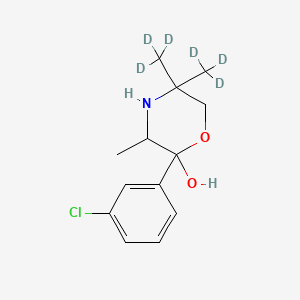![molecular formula C5H5[15N]5O B602651 Guanine-15N5 CAS No. 168566-53-8](/img/new.no-structure.jpg)
Guanine-15N5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanine-15N5 is an isotopically labeled form of guanine, a purine base found in DNA and RNA. The compound is labeled with five nitrogen-15 isotopes, making it useful for various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Guanine itself is one of the four main nucleobases in the nucleic acids of DNA and RNA, where it pairs with cytosine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Guanine-15N5 typically involves the incorporation of nitrogen-15 isotopes into the guanine molecule. This can be achieved through various synthetic routes, including the use of nitrogen-15 labeled precursors in the synthesis of guanine. One common method involves the reaction of nitrogen-15 labeled cyanamide with formamide under specific conditions to form the this compound compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using nitrogen-15 labeled precursors. The process requires stringent control of reaction conditions to ensure high purity and yield of the labeled compound. The final product is often purified using techniques such as crystallization or chromatography to achieve the desired isotopic enrichment and chemical purity.
Analyse Chemischer Reaktionen
Types of Reactions: Guanine-15N5 undergoes various chemical reactions similar to those of natural guanine. These include:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common oxidative damage product.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like alkyl halides are often employed.
Major Products Formed:
Oxidation: 8-oxoguanine
Reduction: Dihydroguanine
Substitution: Various alkylated guanine derivatives
Wissenschaftliche Forschungsanwendungen
Guanine-15N5 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of nucleic acids.
Biology: Helps in understanding the metabolic pathways involving guanine and its derivatives.
Medicine: Used in research on DNA damage and repair mechanisms, particularly in the context of oxidative stress.
Industry: Employed in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of Guanine-15N5 is primarily related to its role as a nucleobase in DNA and RNA. It pairs with cytosine through hydrogen bonding, playing a crucial role in the stability and function of nucleic acids. In scientific research, the nitrogen-15 labeling allows for detailed studies of molecular interactions and dynamics using NMR spectroscopy and mass spectrometry.
Molecular Targets and Pathways:
DNA and RNA: this compound is incorporated into nucleic acids, where it pairs with cytosine.
Enzymatic Reactions: It is involved in various enzymatic processes, including DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
Guanine-15N5 can be compared with other isotopically labeled nucleobases, such as:
Adenine-15N5: Another purine base labeled with nitrogen-15.
Cytosine-15N3: A pyrimidine base labeled with nitrogen-15.
Thymine-15N2: Another pyrimidine base labeled with nitrogen-15.
Uniqueness: this compound is unique due to its specific labeling with five nitrogen-15 isotopes, which provides distinct advantages in NMR spectroscopy and mass spectrometry. This allows for detailed studies of nucleic acid structure and dynamics, making it a valuable tool in various fields of scientific research.
Eigenschaften
CAS-Nummer |
168566-53-8 |
|---|---|
Molekularformel |
C5H5[15N]5O |
Molekulargewicht |
156.09 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
73-40-5 (unlabelled) |
Synonyme |
2-Amino-1,9-dihydro-6H-purin-6-one-4,8-15N5; 2-Amino-6-hydroxy-1H-purine-15N5; 2-Amino-6-hydroxypurine-15N5; 2-Aminohypoxanthine-15N5; 9H-Guanine-15N5; 2-Amino-hypoxanthine-15N5 |
Tag |
Guanine Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)











